Andrographidin A

Vue d'ensemble

Description

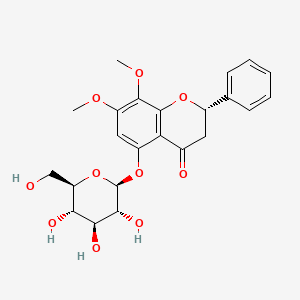

Andrographidin A is a compound with the molecular formula C23H26O10 . It is one of the bioactive constituents derived from the plant Andrographis paniculata, which is widely used in traditional Chinese and Indian medicine .

Synthesis Analysis

The biosynthesis of active ingredients in Andrographis paniculata, including this compound, is regulated and controlled by genes . The expression of diterpene lactone-related genes was found to be the highest in leaves and the lowest in roots .Molecular Structure Analysis

This compound has a molecular weight of 462.447 Da and a mono-isotopic mass of 462.152588 Da . It has 6 defined stereocenters .Physical and Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 746.9±60.0 °C at 760 mmHg, and a flash point of 258.8±26.4 °C . It has 10 H bond acceptors, 4 H bond donors, and 6 freely rotating bonds .Applications De Recherche Scientifique

Neuroprotective Potential in Alzheimer's Disease

Andrographolide, a major component of Andrographis paniculata, shows promise as a natural product for treating Alzheimer's disease. It protects PC12 cells from β-amyloid-induced cell death and activates autophagy, involving the Nrf2-mediated p62 signaling pathway (Gu et al., 2018).

Cancer Therapy Enhancement

Andrographolide enhances the chemosensitivity of cancer cells to doxorubicin by inhibiting the JAK-STAT3 pathway, a novel anticancer function suggesting its use in combination with chemotherapeutic agents (Zhou et al., 2010).

Anti-inflammatory Properties

Andrographolide exhibits potent anti-inflammatory effects by inhibiting NF-κB activation through covalent modification, making it a potential treatment for inflammatory disorders (Xia et al., 2004).

Anticancer Activity via Apoptosis Induction

It activates apoptosis in human cancer cells through the extrinsic death receptor pathway, highlighting its potential as an anticancer agent (Zhou et al., 2006).

Inhibition of Hepatoma Cancer Cells

Andrographolide inhibits VEGFA expression in hepatoma cancer cells, offering potential in hepatoma cancer treatment (Shi et al., 2017).

Potential in Diabetic Cardiomyopathy Treatment

This compound ameliorates diabetic cardiomyopathy in mice, suggesting its therapeutic potential in treating this condition (Liang et al., 2018).

Inhibition of Colorectal Carcinoma Cell Migration and Invasion

Andrographolide can inhibit the migration and invasion of colorectal carcinoma Lovo cells, presenting a new mechanism for its anti-cancer activity (Shi et al., 2009).

Mécanisme D'action

Analyse Biochimique

Biochemical Properties

Andrographidin A interacts with various enzymes, proteins, and other biomolecules. It is known to have anti-inflammatory effects in keratinocytes . The compound’s interaction with these biomolecules often results in the modulation of biochemical reactions within the cell.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to restore skin barrier functions and reduce inflammation in LPS or TNF-α/IFN-γ stimulated HaCaT cells . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It has been found to prevent NF-κB, c-Fos activation, and modulate filaggrin, involucrin, and loricrin expressions . This suggests that this compound can exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Given its known stability and bioavailability , it is reasonable to assume that the compound may have long-term effects on cellular function in both in vitro and in vivo studies.

Metabolic Pathways

Given its known interactions with various enzymes and proteins , it is likely that this compound is involved in several metabolic pathways and may have effects on metabolic flux or metabolite levels.

Propriétés

IUPAC Name |

(2S)-7,8-dimethoxy-2-phenyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O10/c1-29-15-9-14(32-23-20(28)19(27)18(26)16(10-24)33-23)17-12(25)8-13(11-6-4-3-5-7-11)31-22(17)21(15)30-2/h3-7,9,13,16,18-20,23-24,26-28H,8,10H2,1-2H3/t13-,16+,18+,19-,20+,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJQSWAVTHDBPX-PHKHNSMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)OC4C(C(C(C(O4)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(C(=O)C[C@H](O2)C3=CC=CC=C3)C(=C1)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113963-37-4 | |

| Record name | Andrographidin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113963374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANDROGRAPHIDIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD098V596T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

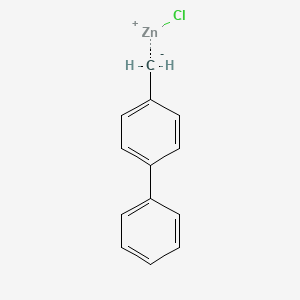

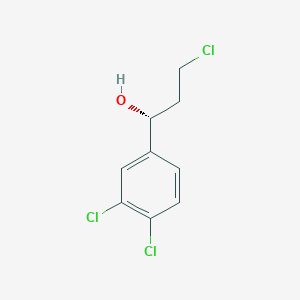

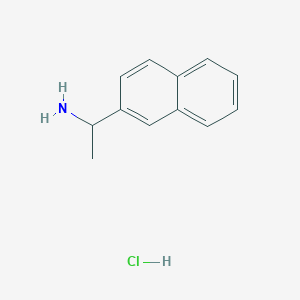

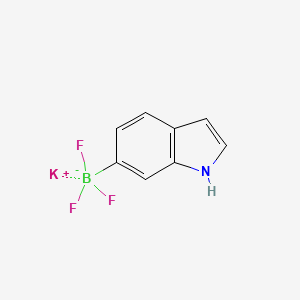

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649196.png)

![1-[2-Methyl-4-(methyloxy)phenyl]-2-pyrrolidinimine](/img/structure/B1649231.png)

![[({5-[(Dimethylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid](/img/structure/B1649234.png)

![6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1649253.png)